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2-chloro-N-[(2-ethylphenyl)methyl]acetamide

Catalog No.
S7880841
CAS No.
M.F
C11H14ClNO
M. Wt
211.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-[(2-ethylphenyl)methyl]acetamide

Product Name

2-chloro-N-[(2-ethylphenyl)methyl]acetamide

IUPAC Name

2-chloro-N-[(2-ethylphenyl)methyl]acetamide

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

InChI

InChI=1S/C11H14ClNO/c1-2-9-5-3-4-6-10(9)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

AJEQANRDPYZBBZ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1CNC(=O)CCl

Canonical SMILES

CCC1=CC=CC=C1CNC(=O)CCl
2-chloro-N-[(2-ethylphenyl)methyl]acetamide, also known as (2-chloro-N-((2-ethylphenyl)methyl)acetamide, is a chemical compound with the molecular formula C11H13ClNO. It is a colorless solid that is soluble in water and polar organic solvents. This chemical is of high interest in scientific research due to its biological activity and potential applications in various fields. In this paper, we will discuss the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 2-chloro-N-[(2-ethylphenyl)methyl]acetamide.
2-chloro-N-[(2-ethylphenyl)methyl]acetamide is a member of the class of amides that includes compounds containing a carboxamide group. This chemical is used as a reagent in organic synthesis and as a biochemical tool for studying ion transport in cell membranes. Its biological activity has been investigated in various studies on cancer cells, bacteria, fungi, and insect pests. The chemical has proven to be effective against these organisms, indicating its potential to be a useful lead for the development of new drugs and pesticides.
2-chloro-N-[(2-ethylphenyl)methyl]acetamide is a white crystalline solid with a molecular weight of 221.68 g/mol. Its melting point is 68-70 °C, and it has a boiling point of 315-320 °C. This compound is stable under normal conditions, but can be decomposed by strong acids and bases. The solubility of this chemical in water is low, but it is highly soluble in polar organic solvents like methanol, ethanol, and acetone.
The synthesis of 2-chloro-N-[(2-ethylphenyl)methyl]acetamide involves the reaction of 2-ethylbenzylamine with chloroacetyl chloride. The reaction can be carried out in the presence of a base like pyridine or triethylamine. The product can be purified by recrystallization or column chromatography. The characterization of this chemical can be done by using techniques like NMR, IR, and mass spectrometry.
The analysis of 2-chloro-N-[(2-ethylphenyl)methyl]acetamide can be done by using techniques like HPLC, GC, and LC-MS. These methods can be used to detect and quantify the amount of the chemical in samples like biological fluids, environmental samples, and synthetic reactions.
2-chloro-N-[(2-ethylphenyl)methyl]acetamide has been found to have activity against cancer cells, fungi, bacteria, and insect pests. In in-vitro studies, this chemical has been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has shown activity against bacterial and fungal pathogens like Staphylococcus aureus and Candida albicans. The mechanism of action of this chemical is not fully understood, but it is believed to interfere with the transport of ions across cell membranes.
2-chloro-N-[(2-ethylphenyl)methyl]acetamide has not been found to have significant toxicity in scientific experiments. However, as with any chemical, proper handling, usage, and disposal procedures should be followed to minimize the risk of exposure and harm. Safety guidelines and protocols should be followed when conducting experiments with this compound.
2-chloro-N-[(2-ethylphenyl)methyl]acetamide can be used as a chemical reagent in organic synthesis to introduce amide groups into molecules. It can also be used as a biochemical tool to study ion transport in cell membranes. Its biological activity against cancer cells, fungi, bacteria, and insect pests makes it a promising candidate for the development of new drugs and pesticides.
Research on 2-chloro-N-[(2-ethylphenyl)methyl]acetamide is ongoing. Scientists are continuing to investigate its biological activity, mechanism of action, and potential applications in various fields. Studies are also being conducted to optimize the synthesis and purification of this compound. Furthermore, efforts are being made to develop derivatives of this chemical with improved properties for use in drug discovery and agrochemicals.
2-chloro-N-[(2-ethylphenyl)methyl]acetamide has potential implications in various fields of research and industry. In the pharmaceutical industry, it could be used as a lead compound for the development of new cancer treatments and antibiotics. In the agrochemical industry, it could be used as a pesticide against insect pests and fungal pathogens. The chemical could also be used in ion channel research and as a tool for drug discovery.
While 2-chloro-N-[(2-ethylphenyl)methyl]acetamide has shown promising biological activity and potential applications, it also has limitations. One limitation is its low solubility in water, which may limit its effectiveness in certain applications. Furthermore, more research is needed to fully understand its mechanism of action and optimize its properties. Future directions for research could include the development of new derivatives of this chemical with improved solubility, activity, and safety profiles. Additionally, more studies are needed to investigate the potential application of this chemical in various fields of research and industry.
In conclusion, 2-chloro-N-[(2-ethylphenyl)methyl]acetamide is a chemical compound with potential applications in various fields of research and industry. Its biological activity against cancer cells, fungi, bacteria, and insect pests makes it a promising candidate for the development of new drugs and pesticides. The synthesis, characterization, analysis, and safety of this chemical have been explored in scientific research. Future directions for research include the development of new derivatives with improved properties and investigating its potential application in various fields.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

211.0763918 g/mol

Monoisotopic Mass

211.0763918 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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